Lochnericine
Overview
Description
Lochnericine is a major monoterpene indole alkaloid found in the roots of Catharanthus roseus and also present in Tabernaemontana divaricata . It is an Aspidosperma alkaloid with the molecular formula C21H24N2O3 .
Synthesis Analysis
Lochnericine is derived from the stereoselective epoxidation of carbons 6 and 7 of tabersonine . Two highly conserved P450s, tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2), have been identified to efficiently catalyze this epoxidation .Molecular Structure Analysis
The molecular structure of Lochnericine is characterized by a unique arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The IUPAC name for Lochnericine is methyl (1R,12S,13R,15S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate .Chemical Reactions Analysis
Lochnericine is formed from the stereoselective C6,C7-epoxidation of tabersonine and can be metabolized further to generate other complex MIAs . The enzymes responsible for its downstream modifications have been characterized .Physical And Chemical Properties Analysis
Lochnericine has a molecular weight of 352.4 g/mol . It is a monoterpenoid indole alkaloid, an organic heterohexacyclic compound, a methyl ester, an epoxide, and an Aspidosperma alkaloid .Scientific Research Applications
Biosynthesis in Catharanthus roseus
Lochnericine is a major monoterpene indole alkaloid found in the roots of Madagascar periwinkle (Catharanthus roseus). It is derived from the stereoselective epoxidation of tabersonine and can lead to the formation of other complex alkaloids. The discovery of two cytochrome P450 enzymes, named tabersonine 6,7-epoxidases isoforms 1 and 2 (TEX1 and TEX2), has been crucial for understanding the biosynthesis of lochnericine. These enzymes catalyze the first step in the pathway leading to the production of lochnericine and potentially other pharmacologically relevant derivatives. This finding opens new avenues for metabolic engineering aimed at producing lochnericine and its derivatives in yeast, highlighting its importance for pharmaceutical research Carqueijeiro et al., 2018.
Interaction with Proteins
Research on lochnericine's interaction with bovine serum albumin (BSA) provides insights into its potential pharmacokinetic behaviors. Spectroscopy studies have shown that lochnericine can induce structural changes in BSA, altering its secondary structure. These interactions are critical for understanding how lochnericine might behave in biological systems, including its distribution, metabolism, and excretion processes Wang et al., 2015.
Anti-Cancer Potential
Lochnericine has been identified as a potential inhibitor of non-small cell lung cancer (NSCLC). Computational studies have suggested that lochnericine shows promise in inhibiting targeted proteins associated with NSCLC. Molecular docking and dynamic simulation studies have demonstrated lochnericine's capacity to bind to and potentially inhibit proteins critical for cancer cell proliferation. This bioactivity, coupled with anti-proliferative effects observed in cell-based assays, underscores lochnericine's potential as a candidate for lung cancer therapy Kirubhanand et al., 2023.
Enzyme Inhibition for Therapeutic Applications
The inhibitory effects of lochnericine derivatives on specific cancer-related proteins have been explored, highlighting its therapeutic potential. Studies on the isolated compound 19-hydroxy lochnericine revealed significant interactions with key proteins involved in cancer and diabetes, suggesting its utility in treating these diseases Retna et al., 2016.
Alkaloid Production Enhancement
Research into the biotransformation of tabersonine in Catharanthus roseus cell cultures has shed light on the metabolic pathways leading to lochnericine and other alkaloids. Understanding these pathways allows for the manipulation of conditions to enhance the production of lochnericine, which is crucial for its commercial and therapeutic applications Furuya et al., 1992.
properties
IUPAC Name |
methyl (1R,12S,13R,15S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-20-10-12(18(24)25-2)16-21(13-6-4-5-7-14(13)22-16)8-9-23(19(20)21)11-15-17(20)26-15/h4-7,15,17,19,22H,3,8-11H2,1-2H3/t15-,17-,19-,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVZFRDLRJQTQF-KXEYLTKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=CC=CC=C6N3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C[C@H]5[C@@H]2O5)C6=CC=CC=C6N3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lochnericine | |
CAS RN |
72058-36-7 | |
Record name | Lochnericine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072058367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LOCHNERICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY97J4B4AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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